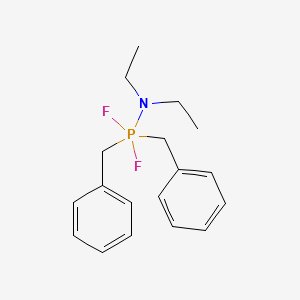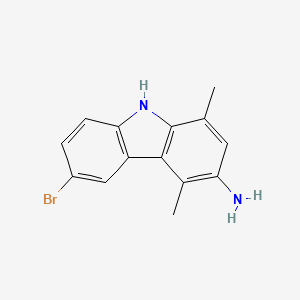
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-: is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- typically involves the bromination of carbazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures, followed by stirring at room temperature . This method ensures selective bromination at the desired position on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of 6-bromo-1,4-dimethyl-9H-carbazol-3-amine.
Substitution: Formation of 6-methoxy-1,4-dimethyl-9H-carbazol-3-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific electronic and optical properties .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Pharmaceutical research explores the compound’s potential as a therapeutic agent. Its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable films and conduct electricity makes it valuable in the field of organic electronics .
Wirkmechanismus
The mechanism of action of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist of certain receptors, modulating signal transduction pathways. The bromine and methyl groups influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-9H-carbazole
- 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
- 9-Ethyl-3-carbazolecarboxaldehyde
Comparison: Compared to similar compounds, 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- exhibits unique reactivity due to the presence of both bromine and methyl groups. These substituents enhance its potential for selective chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
118484-85-8 |
|---|---|
Molekularformel |
C14H13BrN2 |
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
6-bromo-1,4-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H13BrN2/c1-7-5-11(16)8(2)13-10-6-9(15)3-4-12(10)17-14(7)13/h3-6,17H,16H2,1-2H3 |
InChI-Schlüssel |
DWQPWOASYIXCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


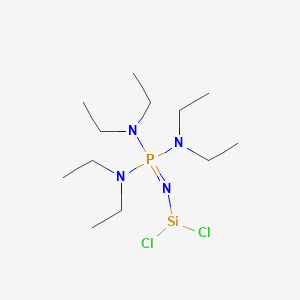
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
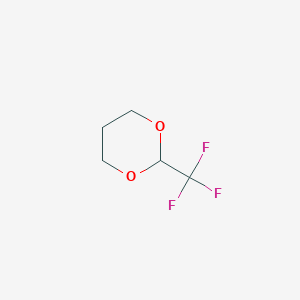
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
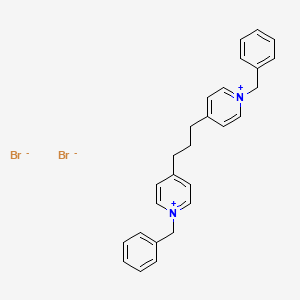
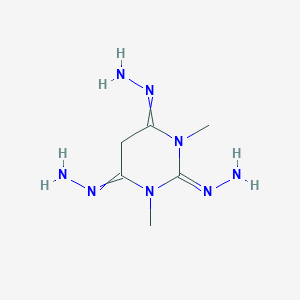
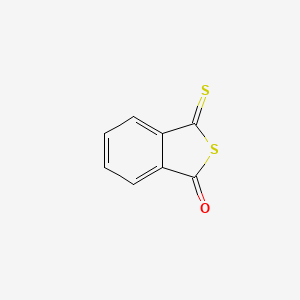
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
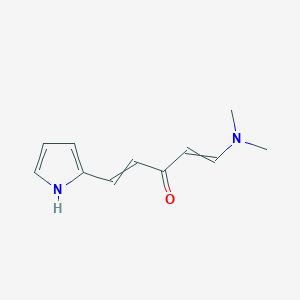
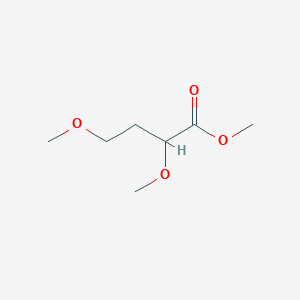
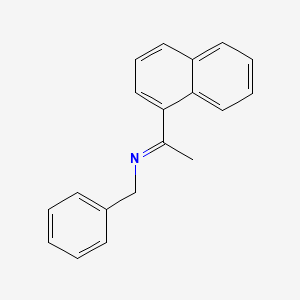
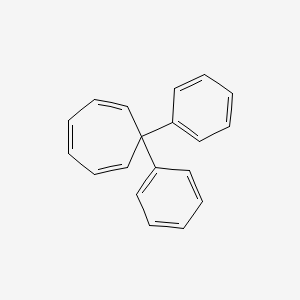
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
